6-Desaminoethyl Pixantrone
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Overview
Description
6-Desaminoethyl Pixantrone is a derivative of Pixantrone, an antineoplastic drug belonging to the group of antitumor antibiotics. It is primarily used in the evaluation of the cardiac safety of Pixantrone in doxorubicin-treated patients . Pixantrone itself is a first-in-class aza-anthracenedione approved for the treatment of relapsed or refractory aggressive diffuse B-cell non-Hodgkin’s lymphoma .
Preparation Methods
The preparation of 6-Desaminoethyl Pixantrone involves synthetic routes that are derived from the parent compound, Pixantrone. The industrial production methods for Pixantrone typically involve the synthesis of aza-anthracenedione analogues and inhibitors of topoisomerase II . The recommended dosage for Pixantrone is 50 mg/m² on days 1, 8, and 15 of each 28-day cycle for up to 6 cycles .
Chemical Reactions Analysis
6-Desaminoethyl Pixantrone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Desaminoethyl Pixantrone has several scientific research applications, including:
Chemistry: It is used in the study of chemical reactions and mechanisms.
Biology: It is used to evaluate the cardiac safety of Pixantrone in doxorubicin-treated patients.
Industry: It is used in the production of antineoplastic drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Desaminoethyl Pixantrone involves the intercalation between DNA strands, which prevents DNA replication, transcription, and repair . It also induces DNA double-strand breaks, leading to cell death. The molecular targets and pathways involved include DNA topoisomerase II and the formation of stable DNA adducts .
Comparison with Similar Compounds
6-Desaminoethyl Pixantrone is structurally related to other aza-anthracenediones, such as mitoxantrone and doxorubicin . it has been engineered to minimize cardiotoxicity while maintaining efficacy . Similar compounds include:
Mitoxantrone: An anthracenedione with antineoplastic activity.
Doxorubicin: An anthracycline antibiotic used in cancer treatment.
Ametantrone: An anthracenedione with significant anti-tumor activity.
Properties
Molecular Formula |
C15H14N4O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
6-amino-9-(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C15H14N4O2/c16-4-6-19-11-2-1-10(17)12-13(11)15(21)9-7-18-5-3-8(9)14(12)20/h1-3,5,7,19H,4,6,16-17H2 |
InChI Key |
JOFNPDNSUUJUBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C=NC=C3)NCCN |
Origin of Product |
United States |
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